molecular formula C30H35ClF2N5O6- B1191549 Sodium houttuyfonate CAS No. 497107-87-6

Sodium houttuyfonate

Cat. No. B1191549
CAS RN: 497107-87-6
M. Wt: 635.086
InChI Key: WZXWPERMGIZNQT-YCBFMBTMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Selective, non-peptide antagonist of melanin concentrating hormone receptor MCH1;  High Quality Biochemicals for Research Uses

Scientific Research Applications

1. Immunomodulatory Effects

Sodium houttuyfonate (SH) has been observed to impact various immune responses. For instance, it enhances the phosphorylation of CaMK II and CREB, as well as increases c-Fos protein expression in macrophages, indicating a potential role in immune cell activation (Wang et al., 2004). Additionally, SH exhibits adjuvanticity, enhancing antibody production and affecting macrophage and lymphocyte functions, suggesting its potential as an immune system adjuvant (Wang et al., 2002).

2. Anti-Inflammatory and Antioxidant Properties

SH has demonstrated significant anti-inflammatory effects. It inhibits inflammatory responses in bovine endometrial epithelial cells, attenuating cytokine expression and blocking key inflammatory pathways (Zhu et al., 2015). In another study, SH reduced myocardial hypertrophy in animal models, suggesting a role in cardiac health through modulation of inflammatory and oxidative stress pathways (Gao et al., 2009).

3. Antimicrobial Activity

SH, in combination with EDTA-Na₂, has shown effectiveness against various pathogens, including Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans, both in vitro and in vivo. This suggests its potential as an antimicrobial agent in clinical settings (Huang et al., 2015).

4. Impact on Cancer Cells

SH has been found to induce apoptosis in breast cancer cells via the ROS/PDK1/AKT/GSK3β axis, highlighting its potential as a therapeutic agent in breast cancer treatment (He et al., 2023). Additionally, SH also inhibits proliferation and migration of ovarian cancer cells, suggesting a broader application in cancer therapy (Yang & Wang, 2022).

properties

IUPAC Name

sodium;1-hydroxy-3-oxododecane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O5S.Na/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)18(15,16)17;/h12,14H,2-10H2,1H3,(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPWMWCITPGPKK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium houttuyfonate

CAS RN

83766-73-8
Record name Sodium houttuyfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083766738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM HOUTTUYFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L01U4RI8IJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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